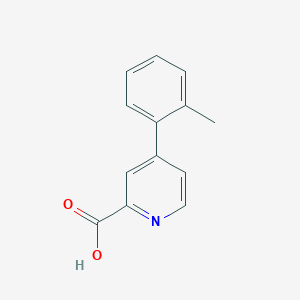

4-(o-Tolyl)picolinic acid

描述

Overview of Picolinic Acid Derivatives in Chemical Research

Picolinic acid, or pyridine-2-carboxylic acid, is a bidentate chelating agent that readily forms stable complexes with a variety of metal ions. nih.gov This inherent property has led to its widespread use in coordination chemistry, with applications ranging from catalysis to the development of materials with unique magnetic and optical properties. nih.govresearchgate.net In recent years, the functionalization of the picolinic acid scaffold has opened up new avenues of research. The introduction of various substituents onto the pyridine (B92270) ring allows for the fine-tuning of the molecule's electronic and steric properties, leading to derivatives with tailored functionalities. These derivatives have found significant utility in medicinal chemistry and agrochemical research. mdpi.comnih.gov For instance, certain picolinic acid derivatives have been investigated for their potential as anticancer agents, while others have been successfully commercialized as potent and selective herbicides. mdpi.comnih.gov

Contextualization of 4-(o-Tolyl)picolinic Acid within Pyridine Chemistry

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-(2-methylphenyl)pyridine-2-carboxylic acid |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 1255634-33-3 |

This data is compiled from chemical supplier information.

The synthesis of such aryl-substituted picolinic acids can be achieved through various organic reactions, including cross-coupling reactions catalyzed by transition metals like palladium and copper, which allow for the formation of the carbon-carbon bond between the pyridine and phenyl rings. acs.org Characterization of these compounds typically involves a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm the molecular structure, along with crystallographic analysis to understand the solid-state arrangement. researchgate.net

Research Trajectories and Contemporary Interest in Substituted Picolinic Acids

The contemporary interest in substituted picolinic acids is largely driven by the discovery of their potent biological activities, particularly as a new generation of synthetic auxin herbicides. mdpi.comnih.gov Researchers have found that the introduction of an aryl group at the 6-position of the picolinic acid skeleton can lead to compounds with high herbicidal efficacy, often surpassing that of existing commercial products. mdpi.comnih.gov This has spurred significant research into the synthesis and structure-activity relationships of a wide range of 6-aryl-picolinic acids and their analogs. mdpi.comnih.govacs.org

The focus of this research is to understand how different substituents on both the pyridine and the aryl rings influence the molecule's interaction with its biological target, the auxin signaling pathway in plants. mdpi.comacs.org Molecular docking studies are often employed to model these interactions and guide the design of new, more effective herbicides. mdpi.com While much of the published research focuses on 6-aryl derivatives, the principles of structure-activity relationships and the importance of aryl substitution are directly relevant to understanding the potential significance of 4-aryl-picolinic acids like this compound. The exploration of different substitution patterns on the picolinic acid ring remains a vibrant and promising area of chemical research.

Table 2: Herbicidal Activity of Selected Picolinic Acid Derivatives

| Compound | Target Weed | Activity Metric (e.g., IC₅₀) | Reference |

| Picloram (B1677784) | Broadleaf weeds | Commercial Standard | mdpi.comnih.gov |

| Halauxifen-methyl (B1255740) | Broadleaf weeds | Commercial Standard | mdpi.com |

| Florpyrauxifen-benzyl | Broadleaf weeds | Commercial Standard | mdpi.com |

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives | Arabidopsis thaliana | Significantly lower IC₅₀ than commercial standards | mdpi.com |

This table presents a comparative overview of the herbicidal activity of different picolinic acid derivatives, highlighting the high efficacy of recently developed aryl-substituted compounds.

Structure

3D Structure

属性

IUPAC Name |

4-(2-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFMGZZZDLAMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 O Tolyl Picolinic Acid and Its Precursors

Synthetic Routes to 4-Aryl-Substituted Pyridine (B92270) Cores

The formation of the 4-(o-tolyl)pyridine core is a critical step in the synthesis of the target molecule. Methodologies have been developed that circumvent the use of expensive or toxic transition metal catalysts, offering more accessible routes to this important intermediate.

Organolithium reagents are powerful tools for the formation of carbon-carbon bonds, and their application in the synthesis of 4-arylpyridines has been effectively demonstrated. A versatile, palladium-free route employs the reaction of an aryllithium reagent with a piperidine-based precursor to construct the desired 4-arylpyridine skeleton. unipa.itgoogle.comwikipedia.org

The synthesis of 2-phenyl-4-(o-tolyl)pyridine, a direct precursor scaffold to the target molecule (prior to carboxylation), begins with tert-butyl 4-oxopiperidine-1-carboxylate. The key steps of this organolithium-mediated approach are outlined below:

Nucleophilic Addition: The process initiates with the reaction of the starting piperidone with o-tolyllithium. This aryllithium reagent, typically generated in situ from o-bromotoluene and n-butyllithium, acts as a nucleophile, attacking the carbonyl carbon of the piperidone to form a tertiary alcohol intermediate.

Dehydration and Deprotection: The resulting alcohol is then treated with trifluoroacetic acid (TFA). This strong acid catalyzes the dehydration of the alcohol to form an alkene and simultaneously removes the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.

Aromatization: The final step to form the pyridine ring is an oxidation reaction. The dihydropyridine intermediate is aromatized using an oxidizing agent such as 2-iodoxybenzoic acid (IBBA) to yield the stable 4-(o-tolyl)pyridine core. unipa.itgoogle.comwikipedia.org

This sequence provides a robust method for creating the C4-aryl linkage, which is fundamental to the structure of 4-(o-tolyl)picolinic acid.

The aforementioned organolithium-mediated approach is a prime example of a palladium-free strategy for synthesizing 4-aryl-pyridines. unipa.itgoogle.comwikipedia.org Traditional methods for aryl-aryl bond formation, such as the Suzuki or Stille couplings, are highly effective but rely on palladium catalysts. While powerful, these catalysts can be costly and may require careful removal from the final product, particularly in pharmaceutical applications.

The palladium-free strategy starting from tert-butyl 4-oxopiperidine-1-carboxylate offers significant advantages by avoiding these issues. The reaction sequence, as described above, relies on classic organic transformations—nucleophilic addition, acid-catalyzed dehydration, and oxidation—to build the aromatic heterocyclic core. unipa.itgoogle.comwikipedia.org This approach is not only cost-effective but also demonstrates high versatility, allowing for the synthesis of various 4-aryl-substituted pyridines by simply changing the organolithium reagent used in the initial step. unipa.itgoogle.com

| Step | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| 1 | Nucleophilic Addition | o-Tolyllithium | Forms the C-C bond between the tolyl group and the piperidine ring. |

| 2 | Dehydration & Deprotection | Trifluoroacetic Acid (TFA) | Removes the Boc group and eliminates water to form a double bond. |

| 3 | Oxidation | 2-Iodoxybenzoic Acid (IBBA) | Aromatizes the dihydropyridine intermediate to the pyridine ring. |

Carboxylation and Functional Group Interconversion Strategies for the Picolinic Acid Moiety

Once the 4-(o-tolyl)pyridine core is established, the next critical transformation is the introduction of the carboxylic acid group at the C2 position of the pyridine ring. This is typically achieved through functional group interconversion of a suitable precursor rather than direct carboxylation of the pyridine C-H bond.

Two primary strategies are employed:

Oxidation of a 2-Methyl Group: A common and industrially viable method for producing picolinic acid is the oxidation of 2-methylpyridine (2-picoline). wikipedia.orgwikipedia.org This strategy can be applied to a 2-methyl-4-(o-tolyl)pyridine precursor. The methyl group, being activated by the adjacent ring nitrogen, can be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (KMnO₄) is a classic reagent for this transformation. wikipedia.org More modern catalytic systems, often involving cobalt and manganese salts in acetic acid under oxygen pressure, are also used for the oxidation of picolines to their corresponding carboxylic acids. mdpi.com

Hydrolysis of a 2-Cyano Group: Another highly effective route is the hydrolysis of a 2-cyanopyridine precursor. The cyano group can be introduced onto the pyridine ring through various methods, such as a Rosenmund–von Braun reaction on a 2-halopyridine. The resulting 2-cyano-4-(o-tolyl)pyridine can then be hydrolyzed to this compound. This hydrolysis is typically a two-step process, first yielding the corresponding picolinamide, which is then further hydrolyzed to the carboxylic acid under acidic or basic conditions at elevated temperatures. google.comresearchgate.net

Direct C-H carboxylation of pyridines is challenging due to the electron-deficient nature of the ring, though some modern electrochemical methods have shown promise for C2-carboxylation of related heterocycles like quinolines. nih.gov

Derivatization Strategies for this compound Analogues

Further functionalization of this compound allows for the synthesis of a wide array of analogues with modified properties. These strategies include altering the substitution on the tolyl ring or introducing halogen atoms to either the aryl or pyridine moiety.

The synthetic routes used to create this compound can be readily adapted to produce isomers and other substituted analogues. By selecting the appropriate starting materials, derivatives with meta- and para-tolyl groups, or with additional substituents on the tolyl ring, can be synthesized.

For instance, in the organolithium-mediated synthesis, substituting o-tolyllithium with m-tolyllithium or p-tolyllithium would yield the corresponding 4-(m-tolyl)- and 4-(p-tolyl)pyridine cores, which can then be carboxylated as previously described. Similarly, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), using m-tolylboronic acid or p-tolylboronic acid in place of the ortho-isomer would lead to the respective isomeric products.

Furthermore, derivatization can occur on the picolinic acid backbone itself. For example, picolinic acid can be converted to an acyl chloride and coupled with various amines. Studies have reported the synthesis of complex molecules incorporating tolyl groups, such as 5-(pyridin-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol, which originates from a picolinoyl hydrazinecarbothioamide derivative. pensoft.net

The introduction of halogens or halogenated groups like trifluoromethyl (CF₃) can significantly alter the electronic and lipophilic properties of the molecule. Halogenated analogues of this compound can be synthesized using two main approaches:

Synthesis from Halogenated Precursors: This is the most common and regioselective method. For example, a halogenated tolyl group can be introduced by using a halogen-substituted tolylboronic acid (e.g., 4-fluoro-2-methylphenylboronic acid) in a Suzuki coupling reaction with a suitable pyridine derivative. Alternatively, a halogenated pyridine core, such as 4-chloro-2-methylpyridine, could be coupled with o-tolylboronic acid, followed by oxidation of the methyl group. This precursor-based approach allows for precise control over the position of the halogen atom. Research has shown the synthesis of complex halogenated picolinic acids, such as 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid, demonstrating the viability of building complex molecules from halogenated pyridine cores. nih.gov

Direct Halogenation or Functional Group Interconversion: Direct electrophilic halogenation of the this compound is often difficult to control and may lead to mixtures of products. A more specialized method is decarboxylative halogenation, where the carboxylic acid group itself is replaced by a halogen atom (Cl, Br, I, or F). This reaction, often mediated by silver salts or photoredox catalysis, provides a route to 2-halo-4-(o-tolyl)pyridines, which are valuable intermediates for further functionalization. princeton.edunih.gov

| Derivatization Target | Synthetic Strategy | Key Reagents/Precursors | Example Product Class |

|---|---|---|---|

| Tolyl Isomers (m-, p-) | Use of Isomeric Precursors | m- or p-Tolyllithium; m- or p-Tolylboronic acid | 4-(m-Tolyl)picolinic acid, 4-(p-Tolyl)picolinic acid |

| Halogenation of Aryl Ring | Synthesis from Halogenated Precursors | Halogenated tolylboronic acids (e.g., 4-fluoro-2-methylphenylboronic acid) | 4-(Halogenated-o-tolyl)picolinic acid |

| Halogenation of Pyridine Ring | Synthesis from Halogenated Precursors | Halogenated pyridines (e.g., 2,4-dichloropyridine) | Chloro-4-(o-tolyl)picolinic acid |

| Halogenation of Pyridine Ring (C2) | Decarboxylative Halogenation | Ag(I) salts, N-halosuccinimides, photoredox catalysts | 2-Bromo-4-(o-tolyl)pyridine |

Formation of Pyrazole-Substituted Picolinic Acid Analogues

The introduction of a pyrazole moiety onto a picolinic acid scaffold can lead to novel compounds with potentially interesting biological activities. A plausible synthetic strategy to achieve this, starting from this compound, involves a multi-step sequence that begins with the regioselective functionalization of the pyridine ring, followed by the construction of the pyrazole ring.

A key approach for constructing pyrazole rings is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. researchgate.netname-reaction.comresearchgate.netnih.govjk-sci.com To apply this method to this compound, it is first necessary to introduce a hydrazine or a precursor group at a suitable position on the pyridine ring, typically at the 6-position.

One established method for introducing a hydrazine group is through the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring. This suggests a synthetic pathway that commences with the regioselective halogenation of this compound. While direct halogenation of 4-substituted pyridines can be challenging, methods for the regioselective halogenation of pyridine N-oxides are well-documented and offer a practical route to 2-halo-substituted pyridines. nih.gov Alternatively, decarboxylative halogenation of pyridine carboxylic acids can provide access to halo-pyridines. princeton.eduacs.org

Following the introduction of a halogen at the 6-position, treatment with hydrazine hydrate would yield the corresponding 6-hydrazinyl-4-(o-tolyl)picolinic acid. This intermediate can then undergo a Knorr pyrazole synthesis by reacting with a suitable 1,3-dicarbonyl compound under acidic conditions to form the desired pyrazole-substituted picolinic acid analogue. researchgate.netname-reaction.comresearchgate.net The general reaction scheme is depicted below:

Scheme 1: Proposed Synthesis of Pyrazole-Substituted this compound Analogues

Halogenation: Introduction of a halogen (e.g., Cl, Br) at the 6-position of this compound.

Hydrazinolysis: Substitution of the halogen with hydrazine hydrate to form 6-hydrazinyl-4-(o-Tolyl)picolinic acid.

Knorr Pyrazole Synthesis: Cyclocondensation of the hydrazinyl intermediate with a 1,3-dicarbonyl compound to yield the final pyrazole-substituted product.

The specific choice of the 1,3-dicarbonyl compound in the Knorr synthesis allows for the introduction of various substituents on the pyrazole ring, enabling the creation of a library of diverse analogues.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Regioselective Halogenation | Halogenating agent (e.g., NCS, NBS) | 6-Halo-4-(o-tolyl)picolinic acid |

| 2 | Hydrazinolysis | Hydrazine hydrate (NH₂NH₂·H₂O) | 6-Hydrazinyl-4-(o-tolyl)picolinic acid |

| 3 | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Acid catalyst | Pyrazole-substituted this compound |

Catalytic Approaches in the Synthesis of Picolinate (B1231196) and Picolinic Acid Derivatives

Catalytic methods offer efficient and atom-economical routes to synthesize and derivatize picolinic acids and their esters (picolinates). These approaches include transition metal-catalyzed cross-coupling reactions for C-C and C-N bond formation, as well as catalytic methods for esterification and amidation.

Palladium-Catalyzed C-H Functionalization:

A powerful strategy for the derivatization of picolinic acid is the direct functionalization of C-H bonds, often catalyzed by palladium. The picolinamide moiety, derived from picolinic acid, can act as a bidentate directing group, facilitating the selective activation of C-H bonds at specific positions. chim.it This approach allows for the introduction of various functional groups, including aryl, alkyl, and heteroatom substituents, onto the pyridine ring or adjacent scaffolds. nih.govdntb.gov.uaacs.orgnih.govacs.org For this compound, this methodology could potentially be employed to directly introduce substituents at the 3- or 5-positions of the pyridine ring, bypassing the need for pre-functionalization with a leaving group.

Multi-Component Reactions for Picolinate Synthesis:

Catalytic multi-component reactions provide a convergent and efficient means to construct complex molecules like picolinates in a single step. For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂)PO₃H₂)₂, has been successfully employed in a multi-component reaction involving a 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes to synthesize a range of picolinate and picolinic acid derivatives. rsc.orgresearchgate.net This catalytic system operates through a cooperative vinylogous anomeric-based oxidation. Such an approach could be adapted for the synthesis of novel picolinate structures related to this compound.

| Catalyst System | Reaction Type | Substrates | Products | Reference |

| UiO-66(Zr)-N(CH₂)PO₃H₂)₂ | Multi-component reaction | 2-oxopropanoate, ammonium acetate, malononitrile, aldehydes | Picolinate and picolinic acid derivatives | rsc.orgresearchgate.net |

| Palladium acetate/ligand | C-H Arylation | N-Aryl pyridones, aryl sources | Arylated N-aryl pyridones | acs.org |

| Cobalt acetate/additive | C-H Functionalization | Benzylamines, alkynes | Isoquinoline derivatives | chim.it |

Catalytic Esterification and Amidation:

The synthesis of picolinate esters and picolinamide derivatives from this compound can be achieved through various catalytic methods. Traditional esterification often requires harsh conditions, but milder, catalytic alternatives have been developed. For example, metal ion catalysis has been studied in the hydrolysis of picolinic acid esters, providing insights into the catalytic formation of these bonds. researchgate.netacs.org Similarly, the synthesis of picolinamides can be achieved through catalytic amidation reactions, which offer advantages over traditional methods that use stoichiometric coupling reagents. researchgate.net The reaction of picolinic acids with thionyl chloride can generate the acid chloride in situ, which can then be reacted with amines to form amides. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of 4 O Tolyl Picolinic Acid Derivatives

Impact of Ortho-Tolyl Substitution on Molecular Recognition and Biological Activity

The presence of the ortho-tolyl group at the 4-position of the picolinic acid ring is a defining feature of the parent compound and has a profound impact on its interaction with biological targets. The methyl group at the ortho position of the aryl ring introduces significant steric hindrance. This bulkiness restricts the free rotation around the single bond connecting the picolinic acid core and the tolyl moiety.

This restricted rotation forces the two ring systems into a specific, non-planar three-dimensional conformation. This fixed orientation can be highly advantageous for biological activity, as it may pre-organize the molecule into the precise shape required to fit into the binding pocket of a target protein or enzyme. By reducing the conformational flexibility, the entropic penalty of binding is lowered, potentially leading to a stronger and more specific interaction. Furthermore, the tolyl group itself contributes to the molecule's lipophilicity, which can enhance its ability to cross cellular membranes.

Influence of Substituent Effects on the Picolinic Acid Core and Aryl Moiety

The electronic properties of the 4-(o-Tolyl)picolinic acid scaffold can be fine-tuned by introducing various substituents on either the picolinic acid core or the peripheral tolyl ring. These modifications alter the molecule's electron distribution, which in turn affects its binding affinity, reactivity, and pharmacokinetic profile.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) is a fundamental strategy in medicinal chemistry to modulate biological potency.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) groups, pull electron density away from the aromatic system. This can enhance interactions with electron-rich pockets in a biological target. In some contexts, the addition of a strong EWG like -CF3 to a compound can lead to a significant improvement in hydrogen bond strength with key amino acid residues, such as leucine (B10760876) and alanine, within a target's active site scielo.br. Studies on pyridine (B92270) derivatives have shown that the presence of such groups can enhance antiproliferative activity mdpi.com.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, push electron density into the aromatic system. These groups can increase the basicity of the pyridine nitrogen, potentially strengthening interactions with acidic residues in a target protein. They can also serve as hydrogen bond donors or acceptors. Research on pyridine derivatives has demonstrated that increasing the number of -OCH3 groups can lead to a marked increase in antiproliferative activity, reflected in lower IC50 values mdpi.com.

The table below illustrates the general effect of EWGs and EDGs on the biological activity of related heterocyclic compounds.

| Compound Class | Substituent | Group Type | Observed Effect on Biological Activity |

| Pyrimidine-based Hybrids | -CF3 | EWG | Radical improvement in hydrogen bond strength scielo.br |

| Pleuromutilin Derivatives | -NO2 | EWG | Optimal antibacterial activity among tested analogues nih.gov |

| Pyridine Derivatives | -OCH3 | EDG | Increased number of groups correlated with increased antiproliferative activity mdpi.com |

| Pyridine Derivatives | -OH, -NH2 | EDG | Enhanced antiproliferative activity mdpi.com |

Halogenation, the introduction of halogen atoms (F, Cl, Br, I), is a common and effective strategy to modify the physicochemical properties of a lead compound. The primary goals of halogenation are often to increase lipophilicity and metabolic stability.

Increased lipophilicity, or fat-solubility, generally improves a compound's ability to permeate biological membranes, which can lead to better absorption and bioavailability mdpi.com. Fluorine is a particularly popular choice due to its small size and high electronegativity, which can favorably alter electronic properties and block sites of metabolism without significantly increasing molecular size.

However, the effect of halogenation can be complex. While it is known to increase lipophilicity, it can also unexpectedly increase water solubility in some cases nih.gov. This paradoxical effect is attributed to an increase in molecular polarity and polarizability, highlighting that the influence of halogenation must be evaluated on a case-by-case basis nih.gov. The presence of an electron-withdrawing substituent, such as a phenyl group, tends to increase lipophilicity, while electron-donating groups may decrease it mdpi.com.

The following table shows how halogen substitution can impact the lipophilicity (measured as LogP) of a molecule.

| Substitution | General Impact on Lipophilicity (LogP) | Rationale |

| Fluorination (-F) | Increase | Enhances membrane permeability; can block metabolic sites mdpi.com. |

| Chlorination (-Cl) | Increase | Increases molecular volume and lipophilic character. |

| Bromination (-Br) | Significant Increase | Larger atomic size contributes more to lipophilicity mdpi.com. |

| Iodination (-I) | Greatest Increase | Has the greatest effect on increasing solubility among halogens in some cases nih.gov. |

Conformational Analysis and Stereochemical Considerations in this compound Analogues

The three-dimensional arrangement of atoms in a molecule (its conformation) is critical to its biological function. For derivatives of this compound, the spatial relationship between the picolinic acid ring and the aryl substituent is of paramount importance.

As previously noted, the ortho-methyl group on the tolyl ring creates steric hindrance that dictates a twisted, non-planar conformation. Structural analysis of related picolinic acid derivatives has shown that even small changes in substituents can induce significant conformational shifts, causing the orientation between rings to change from nearly planar to perpendicular researchgate.net. This conformational control is a powerful tool in molecular design. A rigid, well-defined conformation can reduce the entropic cost of binding to a receptor, thereby increasing binding affinity. If a specific "bioactive conformation" is required for activity, locking the molecule into that shape through strategic substitution can lead to more potent and selective compounds.

Computational Chemistry and QSAR Modeling for Predictive Design

Modern drug discovery efforts for compounds like this compound derivatives heavily rely on computational tools to accelerate the design-synthesis-test cycle. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two key in silico approaches.

QSAR modeling seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities nih.gov. By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), a predictive model can be built. Advanced methods like 4D-QSAR also account for the conformational flexibility of molecules, providing a more dynamic and accurate picture nih.govresearchgate.net. These models allow researchers to predict the biological activity of novel, yet-to-be-synthesized compounds, helping to prioritize which derivatives are most promising for synthesis and testing nih.gov.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. In the context of this compound, docking simulations can be used to place analogues into the three-dimensional structure of a target protein's active site. This provides valuable insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern binding. By visualizing how a molecule fits and interacts within the binding site, chemists can better understand existing SAR data and rationally design new molecules with improved binding affinity and potency mdpi.com.

Mechanistic Investigations of 4 O Tolyl Picolinic Acid and Its Functional Analogues

Chelating Properties and Metal Complex Formation with 4-(o-Tolyl)picolinic Acid

This compound, as a derivative of picolinic acid, functions as an effective chelating agent for various metal ions. The fundamental chelating behavior is dictated by its core picolinic acid structure, which is known to form stable complexes with a range of transition metals. These compounds typically form five-membered rings by bonding to the metal via the carboxylate oxygen and the pyridine (B92270) nitrogen donor atoms.

The chelating capability of this compound is attributed to the specific arrangement of its functional groups. The molecule acts as a bidentate ligand, where two donor atoms from the ligand bind to a central metal ion.

Pyridine Nitrogen: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, enabling it to form a coordinate bond with a metal center. This interaction is a key feature of pyridine-based ligands in coordination chemistry. The σ-donor characteristic of the aromatic nitrogen can enhance the nucleophilicity of the metal center, which in turn influences the catalytic activity of the resulting metal complex.

Carboxylate Group: The adjacent carboxylic acid group, upon deprotonation, provides a negatively charged carboxylate anion (-COO⁻). One of the oxygen atoms of this group forms a second coordinate bond with the same metal ion.

A variety of spectroscopic and analytical techniques are employed to characterize the structure and bonding within metal complexes of picolinic acid and its analogues.

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. A comparison of the IR spectra of the free ligand and the metal complex reveals key shifts in vibrational frequencies. A negative shift in the C=O stretching frequency of the carboxylic acid group indicates that the carbonyl oxygen is coordinated to the metal. The disappearance of the O-H stretching vibration peak demonstrates the deprotonation of the carboxylic acid and its involvement in bonding.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra from UV-Vis spectroscopy provide information about the d-orbital electronic transitions within the metal center. These spectra are instrumental in determining the geometry of the complex, with different coordination environments (e.g., octahedral, tetrahedral, distorted octahedral) producing characteristic absorption bands.

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. Studies on various metal-picolinate complexes have shown they are often stable at temperatures above 260°C.

| Technique | Observation | Implication |

| Infrared (IR) Spectroscopy | Shift in C=O and C=N stretching frequencies | Confirms coordination of carboxylate oxygen and pyridine nitrogen to the metal center. |

| UV-Visible Spectroscopy | Characteristic absorption bands | Helps determine the coordination geometry of the metal complex (e.g., octahedral). |

| X-ray Diffraction | Provides precise bond lengths and angles | Elucidates the exact 3D molecular structure of the complex. |

| Thermal Analysis (TGA) | Mass loss at specific temperatures | Determines thermal stability and the presence of solvent/water molecules. |

Catalytic Activity of this compound-Metal Complexes in Advanced Oxidation Processes

Metal complexes derived from picolinic acid and its functional analogues have demonstrated significant catalytic activity in Advanced Oxidation Processes (AOPs), which are used for the degradation of persistent organic micropollutants in water. These ligands can enhance the catalytic efficiency of metals like iron (Fe) and manganese (Mn) in activating oxidants such as peracetic acid (PAA).

The presence of a picolinic acid-type ligand can dramatically accelerate the activation of peracetic acid by a metal catalyst. For example, while Manganese(II) on its own shows minimal reactivity with PAA, the addition of picolinic acid (PICA) significantly enhances the process. The ligand forms a complex with the metal ion in situ, and this complex is far more reactive towards PAA than the un-complexed metal ion. This PICA-mediated catalysis has been shown to be effective for both Fe(III) and Mn(II) systems, extending the applicable pH range and accelerating the degradation of a wide array of micropollutants. The σ-donor feature of the pyridine nitrogen in the picolinic acid ligand boosts the catalytic activity of the metal complex.

The primary mechanism for micropollutant degradation in these AOPs is the formation of highly reactive high-valent metal species, rather than free radicals. When the metal-picolinic acid complex activates peracetic acid, it facilitates the generation of potent oxidizing intermediates such as ferryl [Fe(IV)/Fe(V)] or high-valent manganese [Mn(V)] species. These high-valent species are powerful oxidants that can rapidly degrade a broad spectrum of contaminants. Studies using probe compounds and radical scavengers have confirmed that these high-valent metal species are the major reactive oxidants responsible for the degradation, while radicals play a minor role.

The PAA-Mn(II)-PICA system, for instance, has been shown to rapidly remove various micropollutants, achieving over 60% removal within 10 minutes at neutral pH.

| Micropollutant Degraded by PAA-Metal-PICA System |

| Methylene Blue |

| Bisphenol A |

| Naproxen |

| Sulfamethoxazole |

| Carbamazepine |

| Trimethoprim |

| Diclofenac |

Molecular Docking and Binding Affinity Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or nucleic acid). nih.govmdpi.com This in silico method is a cornerstone of drug discovery, as it helps to understand drug-receptor interactions and predict the activity of potential therapeutic agents. dovepress.comnih.gov The process involves generating various conformations of the ligand within the active site of the target protein and scoring these poses based on their binding free energy. nih.gov

The pyridine carboxylic acid scaffold, the parent structure of this compound, is of significant interest in medicinal chemistry. dovepress.com The pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylate group can provide polarity and coordinate with metal ions in enzymes, enhancing binding affinity. dovepress.com

While specific molecular docking studies for this compound were not available in the reviewed literature, research on other picolinic acid derivatives has demonstrated their potential as bioactive agents. For example, a molecular docking study of newly synthesized picolinic acid derivatives against the EGFR kinase domain showed that the compounds could occupy the critical kinase pocket, indicating potential as anticancer agents. pensoft.net Similarly, docking analyses of other small molecules containing a tolyl group, such as 8-(o-tolyl)quinazoline derivatives, have been used to understand their binding modes with protein targets like PD-L1, revealing that the tolyl moiety can occupy deep hydrophobic channels in the protein's binding site. nih.gov These studies underscore the utility of molecular docking in rationalizing the structure-activity relationships of compounds containing these chemical motifs.

Interactions with Enzyme Active Sites (e.g., Kinases, Auxin Receptors)

The picolinic acid scaffold, the parent structure of this compound, is a versatile pharmacophore that has been incorporated into molecules targeting a diverse range of enzyme active sites. Investigations into its functional analogues have revealed significant interactions with both protein kinases and plant auxin receptors.

Kinase Interactions:

Functional analogues of picolinic acid have demonstrated inhibitory activity against several protein kinases, which are crucial regulators of cellular signaling pathways. For instance, a series of novel picolinic acid derivatives were designed and evaluated for their inhibitory effect on the Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net Molecular docking studies of these compounds against the EGFR kinase domain revealed that they could effectively occupy the active site. researchgate.net One particular compound from this series, designated 4C, not only showed a good fit within the EGFR kinase pocket in computational models but also exhibited in vitro inhibitory activity against the enzyme, with a reported GI50 value of 86.8 µg/mL against the MCF-7 breast cancer cell line. researchgate.net

Furthermore, the broader chemical space around the core structure has been explored. Phenylpicolinamide derivatives, which share the picolinamide moiety, have been identified as inhibitors of the c-Met kinase, another important target in cancer therapy. nih.gov Additionally, a compound featuring an o-tolyl group, 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114), is a known potent and selective inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3Kδ), highlighting the potential for structures containing the o-tolyl group to interact with kinase active sites. nih.gov

Auxin Receptor Interactions:

Picolinic acid and its derivatives, known as picolinate (B1231196) auxins, are recognized as a class of synthetic auxins, which are plant hormones that regulate various aspects of growth and development. researchgate.netnih.gov Their mechanism of action involves binding to specific auxin receptors. Unlike the primary natural auxin, Indole-3-Acetic Acid (IAA), which primarily binds to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) receptor, picolinate auxins exhibit a distinct receptor preference. nih.govnih.gov

Studies in Arabidopsis thaliana have shown that resistance to picolinate auxins, such as picloram (B1677784), is conferred by mutations in the F-box protein AUXIN SIGNALING F-BOX 5 (AFB5). nih.gov This indicates that AFB5, a homolog of TIR1, functions as the primary receptor for this class of synthetic auxins. nih.govnih.gov While TIR1 and its close homologs are the main receptors for IAA and 2,4-Dichlorophenoxyacetic acid (2,4-D), AFB5 shows chemical selectivity for picolinate-based compounds. nih.gov This selective interaction with a specific member of the auxin co-receptor family underscores the nuanced structure-activity relationships that govern the binding of picolinic acid analogues within these plant hormone receptor active sites.

Computational Modeling of Ligand-Receptor Interactions

Computational modeling, particularly molecular docking, has been an essential tool for elucidating the binding modes of this compound analogues with their respective protein targets and for rationalizing observed biological activities.

In the study of picolinic acid derivatives as EGFR kinase inhibitors, molecular docking was used to predict the binding affinity and orientation of the synthesized compounds within the enzyme's active site. researchgate.net The results indicated that the compounds fit well within the kinase pocket, and a low ΔG score (binding energy) for a specific compound (4C) correlated with its superior cytotoxic and EGFR kinase inhibitory activity in vitro. researchgate.net This highlights the predictive power of computational modeling in identifying potent inhibitors.

Similarly, docking studies were instrumental in understanding the interaction between novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives and the auxin receptor AFB5. nih.gov These analyses revealed that the most active compounds docked more intensively with the AFB5 receptor compared to the known herbicide picloram. nih.gov This stronger binding, predicted by computational models, was consistent with the enhanced herbicidal activity observed in biological assays.

The importance of the o-tolyl group in specific orientations is demonstrated in docking studies of 8-(o-tolyl)quinazoline derivatives designed as PD-1/PD-L1 antagonists. The modeling showed that the 8-(o-tolyl)quinazoline moiety could occupy a critical cylindrical hydrophobic channel within the dimerized PD-L1 protein. nih.gov This interaction, involving hydrophobic amino acids such as Met115 and Ala121, provides a structural basis for the compound's inhibitory activity. nih.gov

The following table summarizes findings from various molecular docking studies on functional analogues, illustrating the types of interactions and binding energies predicted.

| Compound/Analogue Class | Target Receptor | Key Interacting Residues (Predicted) | Predicted Binding Energy/Score | Reference |

|---|---|---|---|---|

| Picolinic Acid Derivative (Compound 4C) | EGFR Kinase | Not specified | Low ΔG score (correlated with high activity) | researchgate.net |

| 6-(5-Aryl-1-pyrazolyl)-2-picolinic Acid (Compound V-7) | Auxin Receptor (AFB5) | Not specified | More intensive binding than picloram | nih.gov |

| 8-(o-Tolyl)quinazoline Derivative (Compound A5) | PD-L1 Dimer | Met115, Ala121 (hydrophobic interactions) | Not specified | nih.gov |

Investigation of Proposed Biochemical Mechanisms of Action (e.g., Induction of Endoplasmic Reticulum Stress)

A significant proposed biochemical mechanism for certain functional analogues of picolinic acid is the induction of endoplasmic reticulum (ER) stress, leading to apoptosis. The ER is a critical organelle for protein folding and calcium homeostasis, and disruption of its function triggers a cellular stress response known as the Unfolded Protein Response (UPR). mdpi.commdpi.com If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic signal. mdpi.commdpi.com

Research on a novel picolinic acid derivative, identified as compound 5 in a 2021 study, demonstrated its ability to induce ER stress-mediated apoptosis in human non-small cell lung cancer cells (A549). pensoft.net The investigation revealed specific molecular markers consistent with the activation of an ER stress pathway.

One key indicator of ER stress is the phosphorylation of the eukaryotic initiation factor-2 alpha (eIF2α). Treatment of A549 cells with compound 5 led to a notable increase in the phosphorylation of eIF2α. pensoft.net This event is a central part of the PERK branch of the UPR, which acts to attenuate global protein synthesis to reduce the load of new proteins entering the ER.

Furthermore, the study examined the release of pro-apoptotic factors from the mitochondria. While there was no significant change in the release of cytochrome c, treatment with compound 5 caused an enhanced release of Smac/DIABLO from the mitochondria into the cytosol. pensoft.net The release of Smac/DIABLO is a crucial step in apoptosis, as it inhibits the function of inhibitor of apoptosis proteins (IAPs). This suggests an activation of the intrinsic apoptotic pathway downstream of ER stress.

The following table summarizes the key experimental findings that support the proposed mechanism of ER stress induction by this picolinic acid analogue.

| Biochemical Marker | Observed Effect of Compound 5 Treatment | Implication | Reference |

|---|---|---|---|

| Phosphorylation of eIF2α | Increased | Activation of the PERK branch of the Unfolded Protein Response (UPR) | pensoft.net |

| Release of Smac/DIABLO into cytosol | Enhanced | Induction of the intrinsic apoptotic pathway | pensoft.net |

| Release of Cytochrome c into cytosol | No significant change | Suggests a specific apoptotic pathway that may be independent of Cytochrome c release | pensoft.net |

Pharmacological and Biological Research on 4 O Tolyl Picolinic Acid Derivatives Excluding Human Trial Data

Anticancer and Cytotoxic Activities of Related Picolinic Acid Derivatives (In Vitro Studies)

Derivatives of picolinic acid have been the subject of investigation for their potential antitumor activities. Research has focused on their ability to induce cell death and interfere with critical signaling pathways in cancer cells, particularly in non-small cell lung cancer models.

Evaluation in Human Non-Small Cell Lung Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic effects of certain picolinic acid derivatives against human non-small cell lung cancer (NSCLC) cell lines. One study synthesized thirteen new derivatives of picolinic acid and evaluated their activity against the A549 lung cancer cell line. pensoft.net Among the synthesized compounds, one derivative, referred to as Compound 5, exhibited notable anticancer activity against A549 cells with an IC50 value of 99.93 µM, while showing no significant cytotoxicity against MCF-7 breast cancer cells or non-tumorigenic cell lines. pensoft.netdntb.gov.ua This suggests a degree of selectivity for this specific lung cancer cell type. Other research has also explored various derivatives, noting that their antiproliferative activity can be significant in different cancer cell lines, including NSCLC. researchgate.netnih.govnih.gov

Cytotoxicity of Picolinic Acid Derivative (Compound 5)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 99.93 | pensoft.net |

| MCF-7 | Breast Cancer | Not Active | pensoft.net |

Apoptosis Induction and Caspase Activation Pathways

The mechanism by which these derivatives exert their cytotoxic effects often involves the induction of apoptosis, or programmed cell death. In A549 lung cancer cells, treatment with a novel picolinic acid derivative led to morphological changes characteristic of apoptosis, such as fragmented nuclei. pensoft.netresearchgate.net

The apoptotic process is mediated by a family of enzymes called caspases. Research has shown that this picolinic acid derivative triggers the activation of specific caspases. Quantitative analysis revealed an increase in the mRNA levels of caspase-3, caspase-4, and caspase-9 in treated A549 cells. pensoft.net Western blot analysis further confirmed the activation of these caspases, showing the cleavage of procaspase-3, procaspase-4, and procaspase-9 into their active forms. pensoft.netpensoft.net The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway, while the activation of caspase-4 points towards a role for endoplasmic reticulum (ER) stress in initiating apoptosis. pensoft.netresearchgate.net

Caspase Activation by a Picolinic Acid Derivative in A549 Cells

| Caspase | Activation Status | Pathway Implication | Reference |

|---|---|---|---|

| Caspase-3 | Activated | Executioner Caspase | pensoft.netpensoft.net |

| Caspase-4 | Activated | ER Stress Pathway | pensoft.netpensoft.net |

| Caspase-9 | Activated | Intrinsic (Mitochondrial) Pathway | pensoft.netpensoft.net |

| Caspase-8 | Not Significantly Activated | Extrinsic Pathway | pensoft.net |

Effects on Cellular Signaling Pathways (e.g., EGFR kinase domain, BCL-2, BAX)

The anticancer activity of picolinic acid derivatives is also linked to their interaction with key cellular signaling pathways that regulate cell survival and proliferation. The Epidermal Growth Factor Receptor (EGFR) is a crucial target in NSCLC therapy. nih.gov Molecular docking studies have been performed to evaluate the binding affinity of synthesized picolinic acid derivatives toward the EGFR kinase domain. pensoft.net These studies indicated that the compounds could occupy the critical site of the EGFR kinase pocket, suggesting a potential mechanism for their anticancer effects. pensoft.netconsensus.app

The B-cell lymphoma 2 (BCL-2) family of proteins, which includes the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX, are critical regulators of the intrinsic apoptotic pathway. nih.gov An imbalance between these proteins can lead to cancer cell survival. nih.gov While direct modulation of BCL-2 and BAX by the specific 4-(o-Tolyl)picolinic acid was not detailed in the provided context, the activation of the intrinsic apoptotic pathway (caspase-9) by related derivatives implies an upstream effect on the BCL-2 family. pensoft.netpensoft.net For instance, while one study found that a picolinic acid derivative did not affect the release of cytochrome c from mitochondria, it did promote the release of Smac/DIABLO, another mitochondrial protein that promotes apoptosis by inhibiting inhibitors of apoptosis proteins (IAPs). pensoft.net This suggests a nuanced regulation of the mitochondrial pathway. Other studies on different compounds targeting NSCLC have shown that inducing apoptosis often involves upregulating BAX and downregulating BCL-2. researchgate.netelsevierpure.com

Herbicidal Activity and Auxinic Mechanisms

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides used for controlling broadleaf weeds. researchgate.netnih.govnih.govresearchgate.net Their mode of action mimics the natural plant hormone auxin, but at high concentrations, they disrupt normal plant growth processes, leading to plant death. mdpi.com

Root Growth Inhibition in Model Plants (e.g., Arabidopsis thaliana)

The herbicidal potential of picolinic acid derivatives is often initially assessed by their ability to inhibit root growth in model plants like Arabidopsis thaliana. nih.govnih.gov Studies on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids demonstrated potent inhibitory activity against A. thaliana root growth. nih.gov For example, one compound in this series, V-7, showed an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl (B1255740). nih.gov Similarly, another study on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids found that most of the synthesized compounds exhibited superior root growth inhibition in A. thaliana compared to the herbicide picloram (B1677784). nih.govbohrium.com One compound, S202, at a concentration of 0.5 µmol/L, caused a 78.4% inhibition of root growth, significantly higher than the 33.8% inhibition by florpyrauxifen (B1531466) at the same concentration. nih.govbohrium.com

Root Growth Inhibition of Arabidopsis thaliana by Picolinic Acid Derivatives

| Compound Series/Name | Concentration | % Inhibition | Comparison | Reference |

|---|---|---|---|---|

| Compound S202 | 0.5 µmol/L | 78.4% | Florpyrauxifen showed 33.8% inhibition | nih.govbohrium.com |

| Compound V-7 | N/A | N/A | IC50 value was 45x lower than halauxifen-methyl | nih.gov |

Post-Emergence Herbicidal Effects on Broadleaf Weeds

Beyond root inhibition assays, picolinic acid derivatives have been tested for their effectiveness as post-emergence herbicides, applied directly to emerged weeds. Greenhouse tests have shown that these compounds generally exhibit stronger inhibitory activity on broadleaf weeds compared to gramineous (grass) weeds. nih.gov A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids found that one derivative, V-8, exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 g/ha. nih.govresearchgate.net Many compounds in other studies demonstrated a 100% post-emergence herbicidal effect at 250 g/ha against broadleaf weeds such as Amaranthus retroflexus (redroot pigweed) and Chenopodium album (common lambsquarters). researchgate.netnih.gov This efficacy against key agricultural weeds highlights their potential for development as commercial herbicides. nih.gov

Interactions with Auxin-Signaling F-box Proteins (e.g., AFB5)

The plant hormone auxin is perceived by a family of F-box proteins known as TIR1/AFBs, which are critical components of the auxin co-receptor complex. nih.govnih.gov Phylogenetic studies have categorized these proteins into four main clades in flowering plants: TIR1, AFB2, AFB4, and AFB6. nih.govresearchgate.net While members of the TIR1 and AFB2 groups are established as positive regulators of auxin signaling, the AFB4 and AFB5 proteins exhibit distinct roles and specificities. nih.govnih.gov

Research has identified AFB4 and AFB5 as the primary targets for the picolinate (B1231196) class of auxinic herbicides. nih.govnih.gov In-vitro assays have confirmed that both AFB4 and AFB5 function as auxin receptors. nih.govresearchgate.net Genetic screening of Arabidopsis mutants for resistance to picolinate auxins, such as picloram, led to the identification of the AFB5 gene. nih.govtdl.org This indicates that these two F-box proteins are selective for this class of synthetic auxins. nih.gov The interaction mechanism involves auxin binding to the Leucine-Rich Repeat (LRR) domain of the TIR1/AFB proteins, which promotes the interaction between the SCFTIR1/AFB complex and Aux/IAA transcriptional repressors, leading to their degradation and subsequent activation of auxin-responsive genes. nih.gov

Mutants of afb5 display notable resistance to the effects of picloram and indole-3-butyric acid (IBA) on primary root growth, suggesting a specialized role for AFB5 in perceiving and signaling the presence of certain synthetic and natural auxins. tdl.org This selective interaction underscores the distinct auxin specificity of AFB5 compared to other members of the TIR1/AFB family. nih.govnih.gov

Antimicrobial Properties of Picolinic Acid Derivatives

Picolinic acid and its derivatives have demonstrated significant potential as antimicrobial agents. researchgate.net Their chemical structure allows for a range of biological activities, including the inhibition of microbial growth. The antimicrobial efficacy of these compounds is often linked to their ability to interact with microbial cellular processes. For instance, some phenolic acids, a broad class of compounds with antimicrobial properties, can diffuse through bacterial membranes, acidify the cytoplasm, and ultimately lead to cell death. mdpi.com The presence and position of functional groups on the aromatic ring structure are crucial in determining the antimicrobial potency of these derivatives. mdpi.comnih.gov

Assessment Against Fungal and Bacterial Strains

Derivatives of picolinic acid have been evaluated against a variety of microbial strains, demonstrating a broad spectrum of activity. Studies on metal picolinates, for example, have shown strong antibacterial activity against bacteria that commonly affect food. researchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these assessments.

For instance, copper and cobalt picolinates have shown activity against Micrococcus luteus and Serratia marcescens with an MIC of 0.5 mg/mL. researchgate.net Zinc picolinate was found to be effective against a wider range of bacteria at the same concentration, including Bacillus subtilis, Bacillus cereus, Shigella flexneri, Escherichia coli, and Staphylococcus aureus. researchgate.net

In the context of antifungal activity, dipicolinic acid, a related compound, has shown efficacy against several canker pathogens like Valsa pyri, Botryosphaeria dothidea, and Alternaria alternata. frontiersin.org Its activity is notably enhanced at acidic pH levels and in the presence of certain bivalent metals like zinc(II), cobalt(II), and copper(II). frontiersin.org

Below is a table summarizing the antimicrobial activity of various picolinic acid derivatives against selected microbial strains.

| Derivative | Microbial Strain | Activity Measurement | Result |

| Copper Picolinate | Staphylococcus aureus | MIC | 0.5 mg/mL |

| Proteus vulgaris | MIC | 0.5 mg/mL | |

| Micrococcus luteus | MIC | 0.5 mg/mL | |

| Escherichia coli | MIC | 0.5 mg/mL | |

| Serratia marcescens | MIC | 0.5 mg/mL | |

| Cobalt Picolinate | Micrococcus luteus | MIC | 0.5 mg/mL |

| Serratia marcescens | MIC | 0.5 mg/mL | |

| Zinc Picolinate | Bacillus subtilis | MIC | 0.5 mg/mL |

| Bacillus cereus | MIC | 0.5 mg/mL | |

| Shigella flexneri | MIC | 0.5 mg/mL | |

| Klebsiella pneumoniae | MIC | 0.5 mg/mL | |

| Dipicolinic Acid | Valsa pyri | Growth Inhibition | Complete inhibition at 5 mM |

| Botryosphaeria dothidea | Growth Inhibition | Complete inhibition at 10 mM | |

| Alternaria alternata | Growth Inhibition | Complete inhibition at 10 mM |

Other Biological Activities (e.g., Anti-inflammatory, Antioxidant, Enzyme Inhibition)

Beyond their interactions with plant hormone receptors and antimicrobial properties, picolinic acid derivatives are part of a larger group of bioactive molecules that exhibit a range of other biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibiting effects. mdpi.comcore.ac.ukfrontiersin.org

Anti-inflammatory and Antioxidant Activity: Polyphenolic compounds, which share structural motifs with some picolinic acid derivatives, are well-regarded for their antioxidant properties. core.ac.uk This activity is often attributed to their ability to scavenge oxygen radicals, inhibit cellular oxidation reactions, and suppress the formation of reactive oxygen species (ROS). core.ac.uk The inhibition of enzymes like lipoxygenase (LOX) is considered an indicator of both anti-inflammatory and antioxidant activity, as the radicals generated by LOX can lead to membrane damage. mdpi.comsemanticscholar.org Studies on various phenolic acid fractions have demonstrated significant radical scavenging activity and inhibitory potential against enzymes like xanthine (B1682287) oxidase (XO) and LOX. semanticscholar.org

Enzyme Inhibition: The ability of picolinic acid derivatives and related compounds to inhibit specific enzymes is a key area of research. Picolinic acid itself has been shown to modulate the activity of macrophage antimicrobial effectors; for instance, it inhibits the activity of reactive oxygen intermediates (ROIs) while potentiating the action of reactive nitrogen intermediates (RNIs). nih.gov Furthermore, various natural and synthesized flavonoid derivatives have demonstrated significant inhibitory activity against enzymes such as xanthine oxidase and urease. nih.gov For example, certain flavonoids have shown more potent inhibition of xanthine oxidase than the standard drug allopurinol. nih.gov

The table below provides examples of enzyme inhibitory activities associated with classes of compounds related to picolinic acid derivatives.

| Compound Class/Derivative | Enzyme | Activity |

| Picolinic Acid | Reactive Oxygen Intermediates (ROIs) | Inhibition |

| Reactive Nitrogen Intermediates (RNIs) | Potentiation | |

| Flavonoid Derivatives | Xanthine Oxidase (XO) | Inhibition (IC50: 4.5-8.1 µg/mL) |

| Urease | Inhibition (IC50: 4.8-7.2 µg/mL) | |

| Phenolic Acid Fractions | Lipoxygenase (LOX) | Inhibition (EC50: 1.88 mg/mL) |

| Xanthine Oxidase (XO) | Inhibition (EC50: 1.77 mg/mL) |

Potential Research Applications of 4 O Tolyl Picolinic Acid and Its Derivatives

Discovery and Development of Novel Herbicidal Agents

Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides. nih.gov Recently, research has focused on 6-aryl-2-picolinates, which led to the discovery of new herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.govresearchgate.net Inspired by these findings, scientists have designed and synthesized numerous derivatives, including those structurally related to 4-(o-Tolyl)picolinic acid, to explore new herbicidal molecules. nih.gov These compounds function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity. nih.gov However, they often bind to different receptor proteins than older auxin herbicides, such as the auxin-signaling F-box protein 5 (AFB5), which can help manage weed resistance. nih.gov

The development strategy often involves modifying the structure of existing picolinic acid herbicides like picloram (B1677784) and clopyralid (B1669233) by introducing substituted aryl or pyrazolyl groups at the 6-position of the pyridine (B92270) ring. nih.govnih.gov This approach has yielded compounds with potent, broad-spectrum herbicidal activity against various monocotyledonous and dicotyledonous weeds. nih.govgoogle.com For instance, studies on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have identified derivatives with significantly greater efficacy than commercial herbicides. nih.gov Compound V-8 from one study showed better post-emergence herbicidal activity than picloram at a dosage of 300 g/ha, while remaining safe for crops like corn, wheat, and sorghum. nih.gov Another study found that compound S202, at a concentration of 0.5 µmol/L, inhibited A. thaliana root growth by 78.4%, compared to just 33.8% inhibition by the newer herbicide florpyrauxifen (B1531466). nih.govbohrium.com

Below is a table summarizing the herbicidal activity of selected picolinic acid derivatives from recent research.

| Compound | Target Species | Assay Type | Dosage/Concentration | Observed Effect | Reference |

| V-7 | Arabidopsis thaliana | Root Growth Inhibition | IC₅₀ | 45 times more potent than halauxifen-methyl | nih.govresearchgate.net |

| V-8 | Broadleaf Weeds | Post-emergence | 300 g/ha | Better herbicidal activity than picloram | nih.govresearchgate.net |

| S202 | Arabidopsis thaliana | Root Growth Inhibition | 0.5 µmol/L | 78.4% inhibition (vs. 33.8% for florpyrauxifen) | nih.govbohrium.com |

| Various | Amaranthus retroflexus | Post-emergence | 250 g/ha | 100% inhibition for 10 tested compounds | nih.govbohrium.com |

| Various | Brassica napus | Root Growth Inhibition | 250 µM | >80% inhibition for 28 tested compounds | nih.govbohrium.com |

These findings underscore the potential of using 6-aryl-substituted picolinic acids, a class that includes this compound, as lead structures for discovering the next generation of selective and effective herbicides. nih.govnih.gov

Exploration as Leads for Therapeutic Agents

The structural scaffold of picolinic acid is also a valuable template in medicinal chemistry for the development of new therapeutic agents.

Design of Selective Enzyme Inhibitors

Derivatives of pyridine carboxylic acids are being actively investigated as inhibitors of various enzymes implicated in human diseases. nih.gov Research has shown that certain picolinic acid derivatives can act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. dntb.gov.uaresearchgate.net Molecular docking studies have revealed that these compounds can fit well within the EGFR kinase pocket, suggesting their potential as targeted inhibitors. dntb.gov.uaresearchgate.net For example, a derivative identified as Compound 4C demonstrated an EGFR kinase inhibitory activity with an IC₅₀ value of 7.15 µM. researchgate.net

The broader class of pyridine carboxylic acids has yielded inhibitors for other enzymes as well, including:

BACE2 (Beta-site amyloid precursor protein cleaving enzyme 2): Verubecestat, a picolinic acid derivative, is a BACE2 inhibitor with a Ki of 0.38 nM. nih.gov

PKK (Plasma Kallikrein): Avoralstat, another picolinic acid derivative, is a PKK inhibitor that reached Phase 3 clinical trials. nih.gov

PDE4 (Phosphodiesterase-4): Tetomilast is a picolinic acid-based PDE4 inhibitor. nih.gov

KDM4C (Lysine Demethylase 4C): Certain pyridine-4-carboxylic acid analogues have shown potent inhibition of KDM4C with IC₅₀ values below 1 µM. nih.gov

The ability of the picolinic acid moiety to chelate metal ions like zinc and iron is also crucial to its biological activity. arvojournals.org Since many enzymes rely on these metal ions as cofactors, picolinic acid analogs can function as inhibitors by sequestering these essential ions. arvojournals.org

Development of Anticancer Probes and Precursors

Building on their role as enzyme inhibitors, picolinic acid derivatives are being developed as potential anticancer agents. pensoft.net Studies have demonstrated the cytotoxic activity of novel picolinic acid derivatives against various human cancer cell lines. In one study, a compound referred to as "Compound 5" showed selective anticancer activity against A549 lung cancer cells, with an IC₅₀ of 99.93 µM, while showing no significant toxicity to MCF-7 breast cancer cells or normal cells. dntb.gov.uaresearchgate.netpensoft.net Another derivative, "Compound 4C," was found to be active against the MCF-7 breast cancer cell line with a GI₅₀ of 86.8 µg/mL. researchgate.net

The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death). dntb.gov.uaresearchgate.net Research indicates that these derivatives can trigger cell death through pathways independent of cytochrome c release from mitochondria. dntb.gov.uapensoft.net Instead, they may induce apoptosis by causing endoplasmic reticulum (ER) stress, which is suggested by the enhanced phosphorylation of eIF2α and the activation of caspases 3, 4, and 9. dntb.gov.uaresearchgate.netpensoft.net

The table below summarizes the cytotoxic effects of representative picolinic acid derivatives on cancer cell lines.

| Compound | Cell Line | Cancer Type | Activity Metric | Value | Mechanism of Action | Reference |

| Compound 5 | A549 | Non-small cell lung cancer | IC₅₀ | 99.93 µM | ER stress-mediated apoptosis, caspase 3, 4, 9 activation | dntb.gov.uaresearchgate.netpensoft.net |

| Compound 4C | MCF-7 | Breast Cancer | GI₅₀ | 86.8 µg/mL | Apoptosis, caspase 9 activation, cytochrome c release | researchgate.net |

| Fusaric acid | CHO | Ovarian | IC₅₀ | 0.032 mM | Cell growth inhibition | arvojournals.org |

| Picolinic acid | CHO | Ovarian | IC₅₀ | 0.29 mM | Cell growth inhibition | arvojournals.org |

These results highlight the potential of picolinic acid derivatives as a promising scaffold for designing new anticancer drugs with selective activity and novel mechanisms of action. dntb.gov.uapensoft.net

Applications in Environmental Chemistry and Wastewater Treatment

Picolinic acid derivatives are also being explored for their relevance in environmental applications, particularly in the degradation of organic pollutants in wastewater. While direct studies on this compound are limited, research on structurally similar compounds provides a strong basis for its potential utility. The primary application in this area is through advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂). nih.gov

Photocatalysis has been shown to be effective in breaking down persistent organic pollutants. For instance, a study on the degradation of oxolinic acid, an antibiotic with a related chemical structure, found that a TiO₂-based photocatalytic system could eliminate the compound and its antimicrobial activity within 30 minutes. nih.gov The process works by generating highly reactive hydroxyl radicals (•OH) that attack and mineralize the organic molecules. researchgate.netnih.gov The degradation is often initiated by a photo-Kolbe reaction after the molecule adsorbs to the surface of the TiO₂ catalyst. nih.gov

The efficiency of photocatalytic degradation depends on several factors, including pH, catalyst concentration, and initial pollutant concentration. nih.govnih.gov Optimal conditions for the removal of acidic dyes using a nano-kaolin-TiO₂ composite were found to be at pH 5 with 0.1 g of the photocatalyst, achieving 95% removal efficiency. researchgate.netnih.gov This suggests that acidic compounds like this compound could be effectively degraded under similar optimized conditions, offering a potential method for treating industrial wastewater containing such chemicals.

Utility as Ligands in Coordination Chemistry and Materials Science

In the fields of coordination chemistry and materials science, this compound serves as a valuable ligand for forming metal complexes. smolecule.com Picolinic acid and its derivatives are effective chelating agents, typically acting as bidentate ligands that coordinate to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group. sjctni.edunih.gov This N,O-bidentate coordination forms a stable five-membered chelate ring with the metal center. nih.gov

This chelating ability allows for the synthesis of a wide array of metal-organic architectures with diverse structural features and properties. nih.gov Picolinic acid has been used to form complexes with numerous transition metals, including iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), cadmium (Cd), and mercury (Hg). sjctni.edunih.govnih.gov The resulting coordination geometry depends on the metal ion, the solvent, and the presence of other ligands. For example, complexes with Fe, Co, and Ni often exhibit octahedral geometries, while Cu(II) can form square-pyramidal structures and Zn(II) can adopt tetrahedral or trigonal bipyramidal geometries. sjctni.edunih.gov

The table below provides examples of metal complexes formed with picolinic acid or its close analog, 4-picoline.

| Metal Ion | Ligand(s) | Resulting Complex Structure | Coordination Geometry | Reference |

| Fe(II), Co(II), Ni(II), Cd(II) | 4-picoline, Sulfate | 1D Polymeric Chains | Octahedral (N₄O₂) | nih.gov |

| Cu(II) | 4-picoline, Sulfate | Dimeric | Square-pyramidal (N₃O₂) | nih.gov |

| Zn(II) | 4-picoline, Sulfate | 1D Polymeric Chains | Tetrahedral (N₂O₂) or Trigonal bipyramidal (N₃O₂) | nih.gov |

| Hg(II) | Picolinate (B1231196), Chloride | 1D Polymeric Chains | Distorted Tetrahedral | nih.gov |

| Hg(II) | Picolinate, Picolinic acid, Halide | Mononuclear | Distorted Square-pyramidal | nih.gov |

These metal complexes have potential applications in catalysis, as magnetic materials, and as precursors for new materials. wikipedia.org The ability to control the composition and dimensionality of the resulting structures by varying reaction conditions makes picolinic acid derivatives versatile building blocks in materials science. nih.gov

Future Directions in Research on 4 O Tolyl Picolinic Acid

Advancements in Asymmetric Synthesis and Chiral Derivatization

The biological activity of chiral molecules is often dependent on their stereochemistry. Future research will likely focus on the development of novel methods for the asymmetric synthesis of 4-(o-tolyl)picolinic acid analogues. This could involve the use of chiral catalysts to control the stereochemical outcome of the key bond-forming reactions. The development of catalytic asymmetric methods for constructing axially chiral biaryls is a pertinent area of research that could be applied to derivatives of this compound rsc.org.

Furthermore, chiral derivatization will remain a crucial tool for the resolution of racemic mixtures of this compound derivatives wikipedia.orglibretexts.orgchemeurope.com. The most common method for chiral resolution involves converting the racemic mixture into a pair of diastereomeric derivatives by reacting them with a chiral resolving agent wikipedia.orgchemeurope.com. These diastereomers can then be separated using conventional techniques like crystallization wikipedia.orgchemeurope.com. Future work may explore a wider range of chiral resolving agents to improve the efficiency of this process for this specific class of compounds. The development of novel chiral acids for enantioresolution is an ongoing endeavor that could provide more effective tools for separating enantiomers of this compound and its derivatives tcichemicals.com.

| Parameter | Description |

| Chiral Catalyst | A catalyst that is itself chiral and is used to induce chirality in a product molecule during a chemical reaction. |

| Axial Chirality | A special case of chirality in which a molecule does not have a stereogenic center but an axis of chirality. |

| Chiral Derivatization | A process in which a chiral compound is reacted with a chiral derivatizing agent to form a pair of diastereomers. |

| Chiral Resolving Agent | An enantiomerically pure compound used to convert a racemic mixture into a mixture of diastereomers. |

Integrated Omics Approaches for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound, future studies will likely employ integrated "omics" approaches. These methodologies, including metabolomics, proteomics, and transcriptomics, can provide a comprehensive profile of the molecular changes induced by the compound in biological systems. For instance, metabolomics studies could reveal how this compound alters metabolic pathways, which could be indicative of its mechanism of action nih.gov.

By combining data from multiple omics platforms, researchers can construct a more complete picture of the compound's biological activity and identify potential biomarkers of its effects. This integrated approach will be invaluable for elucidating the therapeutic potential of this compound and for identifying potential off-target effects.

Exploration of Novel Receptor Targets and Pathways

Picolinic acid and its derivatives are known to interact with various biological targets nih.govdrugbank.comdovepress.com. A key area of future research will be the identification of novel receptor targets and signaling pathways for this compound. Given that nicotinic acid, an isomer of picolinic acid, is an agonist for the G-protein coupled receptor 109A (GPR109A), it is plausible that this compound or its derivatives may also interact with this or other GPCRs nih.govnih.govresearchgate.net.

Future studies could employ high-throughput screening assays to test the activity of this compound against a broad panel of receptors and enzymes. The identification of specific molecular targets will be crucial for understanding its mechanism of action and for guiding the development of more potent and selective analogues. For example, picolinic acid derivatives have been investigated as inhibitors of New Delhi metallo-β-lactamase-1, highlighting the potential for this scaffold to target a range of enzymes nih.gov.

| Receptor/Pathway | Potential Relevance |

| GPR109A | As a receptor for nicotinic acid, it represents a potential target for picolinic acid derivatives. nih.govnih.govresearchgate.net |

| Enzyme Inhibition | Picolinic acid derivatives have shown inhibitory activity against various enzymes, suggesting a broad therapeutic potential. dovepress.comnih.gov |

| DNA Interaction | Picolinic acid-based complexes have been shown to bind and cleave DNA, indicating a potential application in anticancer therapies. nih.gov |

Development of Sustainable and Scalable Synthetic Processes

The synthesis of this compound often relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling nih.govdoi.orgresearchgate.net. While effective, these methods can have environmental drawbacks. A significant focus of future research will be the development of more sustainable and scalable synthetic processes. This includes the exploration of "green" reaction conditions, such as the use of aqueous media, and the development of recyclable catalysts nih.govresearchgate.netacs.orgorganic-chemistry.orgresearchgate.netmdpi.com.

The development of transition-metal-free cascade protocols for the synthesis of biaryls is an emerging area that could offer a more environmentally friendly alternative to traditional cross-coupling methods acs.org. Additionally, optimizing reaction conditions to allow for large-scale synthesis will be critical for the commercial viability of any potential therapeutic applications of this compound nih.gov.

Computational-Driven Discovery and Predictive Modeling Refinements

Computational methods are becoming increasingly important in drug discovery and development. Future research on this compound will undoubtedly leverage these tools to accelerate the discovery of new analogues with improved properties. Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of picolinic acid derivatives with their biological activity nih.govscispace.combiointerfaceresearch.com. These models can then be used to design new compounds with enhanced potency and selectivity nih.govscispace.com.